molecular formula C7H6ClFO4S2 B2491157 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride CAS No. 1784992-02-4

4-(Fluoromethylsulfonyl)benzenesulfonyl chloride

Cat. No.: B2491157
CAS No.: 1784992-02-4
M. Wt: 272.69
InChI Key: WXNOYMKDMWKCGL-UHFFFAOYSA-N
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Description

4-(Fluoromethylsulfonyl)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H6ClFO4S2 and its molecular weight is 272.69. The purity is usually 95%.
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Scientific Research Applications

Microbial Degradation and Environmental Impact

Polyfluoroalkyl chemicals, which include compounds like 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride, are extensively used in various industrial and commercial applications. Their environmental degradation, specifically through microbial pathways, is crucial for understanding their fate and potential impact on ecosystems. Studies have shed light on the biodegradation of these compounds, focusing on microbial degradation pathways, the formation of stable intermediates and products, and the environmental implications of such processes (Liu & Avendaño, 2013). Additionally, the presence and impact of these substances in the environment, specifically in aquatic ecosystems, have been scrutinized to understand their persistence and potential harm (Xiao, 2017).

Synthesis and Application in Organic Chemistry

This compound is involved in various synthesis processes due to its reactivity. The compound and its related chemicals have been studied for their roles in forming bonds such as C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This is particularly relevant in the context of electrophilic chlorination and enantioselective chlorination, highlighting its significance in the field of organic chemistry and synthesis (Chachignon, Guyon & Cahard, 2017).

Environmental and Health Perspectives

The widespread use and environmental entry of chemicals similar to this compound, such as benzalkonium chlorides, have raised concerns due to their antimicrobial properties and potential for inducing microbial resistance. Research has emphasized understanding the concentration of these compounds in consumer products and their correlation with the emergence of microbial tolerance, presenting a clear need for regulatory scrutiny and a balanced evaluation of benefits versus risks (Pereira & Tagkopoulos, 2019).

Safety and Hazards

4-(Fluoromethylsulfonyl)benzenesulfonyl chloride is likely to be hazardous. For instance, benzenesulfonyl chloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Sulfonyl chlorides are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively . These reactions are commonly used in the synthesis of various pharmaceuticals and other organic compounds .

Mode of Action

The mode of action of 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride involves the formation of covalent bonds with its targets. The sulfonyl chloride group is highly reactive due to the good leaving group (chloride ion), which can be displaced by nucleophiles such as amines, alcohols, and thiols . The fluoromethyl group attached to the sulfonyl moiety may enhance the reactivity of the compound due to the strong electron-withdrawing property of the fluoride atom .

Biochemical Pathways

The compound’s reactivity with amines, alcohols, and thiols suggests that it could potentially interfere with various biochemical pathways involving these functional groups .

Pharmacokinetics

The compound’s reactivity suggests that it could be rapidly metabolized in the body . The impact of these properties on the compound’s bioavailability would need to be determined through further pharmacokinetic studies.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its reactivity, the compound could potentially modify proteins or other biomolecules, altering their function . The specific effects would need to be determined through further experimental studies.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity suggests that it could be sensitive to moisture . Additionally, its reactivity with amines, alcohols, and thiols could be influenced by the concentrations of these species in the environment .

Properties

IUPAC Name

4-(fluoromethylsulfonyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO4S2/c8-15(12,13)7-3-1-6(2-4-7)14(10,11)5-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNOYMKDMWKCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CF)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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